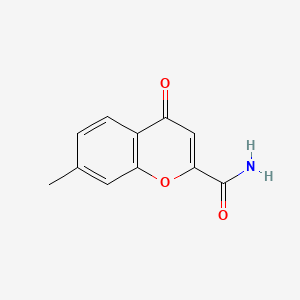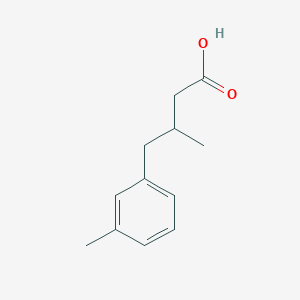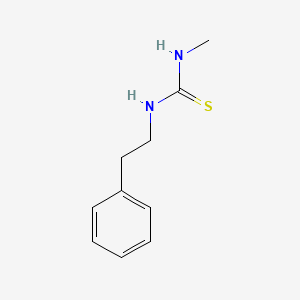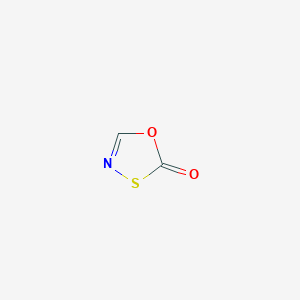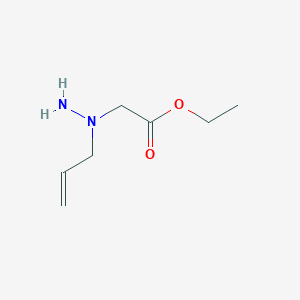
Ethyl N-allyl-N-aminoglycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-allyl-N-aminoglycinate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant aromas and are widely used in various applications, including as solvents and intermediates in organic synthesis . This compound is of particular interest due to its unique structure, which includes an allylhydrazino group attached to an ethyl acetate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1-allylhydrazino)acetate typically involves the reaction of ethyl acetate with allylhydrazine under specific conditions. One common method is the Fischer esterification, where ethyl acetate is reacted with allylhydrazine in the presence of an acidic catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of ethyl (1-allylhydrazino)acetate may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-allyl-N-aminoglycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the allylhydrazino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted esters or hydrazines .
Applications De Recherche Scientifique
Ethyl N-allyl-N-aminoglycinate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
Mécanisme D'action
The mechanism of action of ethyl (1-allylhydrazino)acetate involves its interaction with specific molecular targets and pathways. The allylhydrazino group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The ester moiety can also undergo hydrolysis to release active metabolites that exert their effects through different pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simpler ester used widely as a solvent.
Allylhydrazine: A related compound with similar reactivity but lacking the ester group.
Ethyl hydrazinoacetate: Similar structure but with a hydrazino group instead of an allylhydrazino group.
Uniqueness
Ethyl N-allyl-N-aminoglycinate is unique due to the presence of both an ester and an allylhydrazino group, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
671198-40-6 |
|---|---|
Formule moléculaire |
C7H14N2O2 |
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
ethyl 2-[amino(prop-2-enyl)amino]acetate |
InChI |
InChI=1S/C7H14N2O2/c1-3-5-9(8)6-7(10)11-4-2/h3H,1,4-6,8H2,2H3 |
Clé InChI |
IDQULKYMMWYVJD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN(CC=C)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Thiazolemethanol, 4-[4-(trifluoromethyl)phenyl]-](/img/structure/B8730396.png)


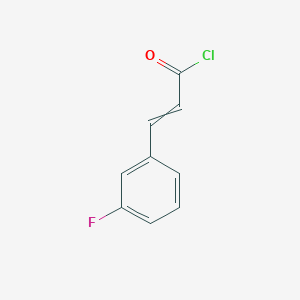



![5-(Benzo[d]isothiazol-6-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B8730438.png)

